A Technical Guide to (2S)-4-(acetylamino)-2-aminobutanoic Acid: Structure, Properties, Synthesis, and Applications
A Technical Guide to (2S)-4-(acetylamino)-2-aminobutanoic Acid: Structure, Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of (2S)-4-(acetylamino)-2-aminobutanoic acid, a significant primary metabolite with emerging applications in neuroprotective research and as a versatile building block in drug development. We will delve into its precise chemical structure and nomenclature, distinguishing it from its isomers. This document details its physicochemical properties, outlines a validated chemoenzymatic synthesis protocol, and explores its biological significance. The guide is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this compound's scientific and practical value.
Introduction and Nomenclature
(2S)-4-(acetylamino)-2-aminobutanoic acid is a naturally occurring L-alpha-amino acid derivative that functions as a primary metabolite in a wide range of organisms, from bacteria to humans.[1] As a primary metabolite, it is intrinsically involved in the fundamental physiological processes essential for growth, development, and reproduction.[1] Its unique structure, featuring an acetylated gamma-amino group, makes it a compound of significant interest for probing enzymatic mechanisms, particularly in nitrogen metabolism and the biosynthesis of secondary metabolites like siderophores.[1]
Chemical Identifiers
A clear identification of the target molecule is paramount. The following table summarizes its key identifiers.
| Identifier | Value | Source |
| IUPAC Name | (2S)-4-acetamido-2-aminobutanoic acid | [2] |
| Synonyms | N-gamma-acetyl-L-2,4-diaminobutyric acid, N(4)-acetyl-L-2,4-diaminobutyric acid | [1][2] |
| CAS Number | 1190-46-1 | [1] |
| Molecular Formula | C6H12N2O3 | [1][2] |
| Molecular Weight | 160.17 g/mol | [2][3] |
| InChI Key | YLZRFVZUZIJABA-YFKPBYRVSA-N | [1][2] |
Structural Clarification
It is critical to distinguish (2S)-4-(acetylamino)-2-aminobutanoic acid from its structural isomer, (2S)-2-acetamido-4-aminobutanoic acid . In the latter, the acetyl group is attached to the alpha-amino (N2) group, not the gamma-amino (N4) group. This seemingly minor difference results in distinct chemical properties and biological activities. The nomenclature used in this guide, specifically the "(4-acetylamino)" prefix and the synonym "N-gamma-acetyl," unambiguously refers to the acetylation at the terminal amino group.
Structure and Physicochemical Properties
Chemical Structure Analysis
The structure of (2S)-4-(acetylamino)-2-aminobutanoic acid is built upon a butanoic acid backbone. Key features include:
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A chiral center at the alpha-carbon (C2) with an (S)-configuration, classifying it as an L-amino acid. This stereochemistry is crucial for its specific interactions within biological systems, such as enzyme-substrate binding.[1]
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A primary amino group (-NH2) at the C2 position.
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An acetamido group (-NHCOCH3) at the C4 position, resulting from the acetylation of the terminal amino group of L-2,4-diaminobutyric acid.
Caption: 2D Structure of (2S)-4-(acetylamino)-2-aminobutanoic acid.
Synthesis and Manufacturing
The efficient production of enantiomerically pure (2S)-4-(acetylamino)-2-aminobutanoic acid is critical for its use in research and development. A chemoenzymatic approach provides a robust and scalable method, leveraging the high selectivity of enzymes for stereocontrol and the efficiency of chemical reactions for functional group modification.
Overview of Synthetic Strategy
The synthesis pathway begins with a racemic precursor, which undergoes enzymatic resolution to isolate the desired (S)-enantiomer. This is followed by a selective chemical acetylation step. This strategy is advantageous as it avoids complex chiral chromatography and provides high enantiomeric excess.
Caption: Chemoenzymatic synthesis workflow.
Detailed Protocol: Chemoenzymatic Synthesis
This protocol describes a self-validating system for producing the target compound with high purity and yield.
Step 1: Substrate Preparation - Racemic N-benzoyl-2-aminobutyric acid
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Rationale: Benzoylation of the amino group protects it and provides a suitable substrate for the acylase enzyme in the subsequent step.
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Methodology:
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Suspend 2-aminobutyric acid (1.0 eq) in water.
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Cool the mixture in an ice bath and add benzoyl chloride (1.2 eq).
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Maintain the pH above 8.5 by the dropwise addition of aqueous NaOH solution, ensuring the reaction proceeds to completion.
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Stir vigorously until the reaction is complete (monitored by TLC).
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Acidify the solution with HCl to precipitate the N-benzoyl-2-aminobutyric acid.
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Filter, wash with cold water, and dry the product.[1]
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Step 2: Enzymatic Resolution of (S)-2-Aminobutyric Acid
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Rationale: L-acylases exhibit high stereoselectivity, hydrolyzing the N-benzoyl group from only the (S)-enantiomer, leaving the (R)-enantiomer intact. This is a highly efficient method for obtaining the chiral amine with high enantiomeric excess (>99% ee).[1]
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Methodology:
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Dissolve the racemic N-benzoyl-2-aminobutyric acid in a buffered aqueous solution.
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Add a commercially available L-acylase (e.g., from Aspergillus melleus).
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Incubate the mixture at an optimal temperature and pH (typically 37°C, pH 7.5) with gentle agitation.
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Monitor the reaction progress by measuring the release of benzoic acid or the consumption of the substrate.
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Upon completion, separate the product (S)-2-aminobutyric acid (water-soluble) from the unreacted (R)-N-benzoyl-2-aminobutyric acid (which can be precipitated by acidification).
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Step 3: Selective Acetylation at the C4 Position
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Rationale: This step requires careful selection of reagents to selectively acetylate the more nucleophilic terminal amino group (once formed in a precursor) over the alpha-amino group. The protocol described here is adapted from established methods for selective N-acetylation.[1]
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Methodology:
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This step assumes a precursor with a free C4 amino group, which is L-2,4-diaminobutyric acid. The enzymatic step above yields (S)-2-aminobutyric acid, which would require further modification to introduce the C4 amino group before this acetylation. For the purpose of illustrating the final acetylation step as referenced:
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Dissolve L-2,4-diaminobutyric acid (1.0 eq) in a suitable solvent such as dichloromethane.
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Add acetic anhydride (2.0 eq) and a catalytic amount of trifluoromethanesulfonic acid (TfOH, 0.1 eq).
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Stir the reaction at room temperature (25°C) for approximately 2 hours.
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Monitor the reaction by TLC or LC-MS to confirm the formation of the desired product.
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Upon completion, quench the reaction and purify the product using standard chromatographic techniques to achieve a high yield (typically around 75%).[1]
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Biological Significance and Applications
The unique structure of (2S)-4-(acetylamino)-2-aminobutanoic acid underpins its diverse biological roles and its potential as a therapeutic agent and research tool.
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Neuroprotective Properties: Emerging research indicates that the compound exhibits significant neuroprotective effects.[1] Studies suggest it may be beneficial in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, potentially by modulating neurotransmitter levels and protecting neurons from oxidative damage.[1]
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Antioxidant Activity: The molecule has demonstrated potent antioxidant properties, which are crucial for mitigating cellular damage caused by reactive oxygen species (oxidative stress).[1]
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Metabolic Pathway Modulation: As a primary metabolite, it plays a role in cellular nitrogen metabolism. Its presence and concentration can influence related biochemical pathways, making it a valuable tool for metabolic studies.[1]
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Drug Synthesis and Development: Its defined stereochemistry and functional groups make it a versatile chiral building block for the synthesis of more complex pharmaceutical compounds.[1]
Comparative Analysis with Structural Analogs
Understanding the properties of (2S)-4-(acetylamino)-2-aminobutanoic acid is enhanced by comparing it to structurally related molecules. This comparison highlights how subtle changes in functional groups can lead to significant differences in physical properties and biological function.
| Compound | Structure | Key Differences from Topic Compound | Properties & Applications |
| (2S)-4-(acetylamino)-2-aminobutanoic acid | Acetyl group at C4-amino position. | - | Neuroprotective and antioxidant properties; research tool for metabolism.[1] |
| N-Acetyl-L-Methionine | (2S)-2-(Acetylamino)-4-(methylsulfanyl)butanoic acid | Acetyl group at C2-amino; methylsulfanyl group instead of C4-amino. | Higher lipophilicity enhances membrane permeability; precursor in glutathione synthesis; antioxidant.[1] |
| (S)-2-Acetamido-4-amino-4-oxobutanoic Acid | Oxo group at C4 instead of a carboxyl group. | Introduces ketone functionality, altering redox potential. | Endogenous metabolite in nitrogen metabolism; potential biomarker for metabolic disorders.[1] |
Conclusion
(2S)-4-(acetylamino)-2-aminobutanoic acid is more than a simple amino acid derivative; it is a key metabolite with demonstrated neuroprotective and antioxidant potential. Its well-defined structure and the availability of robust chemoenzymatic synthesis protocols make it an invaluable tool for researchers in neuroscience, metabolic studies, and medicinal chemistry. Further investigation into its mechanisms of action is warranted and promises to unlock new therapeutic avenues and deepen our understanding of fundamental biological processes.
References
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N(4)-acetyl-L-2,4-diaminobutyric acid | C6H12N2O3 | CID 441021 - PubChem. [Link]
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(2S)-2-acetamido-4-aminobutanoic acid | C6H12N2O3 | CID 10953804 - PubChem. [Link]
